Class-Level NFκB Inhibitory Potency: Target Compound Is a Member of a Validated Active Chemotype
The N-(quinolin-8-yl)benzenesulfonamide class, to which CAS 2094256-68-3 belongs, has demonstrated NFκB pathway suppression in both primary and secondary cell-based assays, with optimized analogs achieving potencies as low as 0.6 µM [1]. The class was identified from two independent high-throughput screens at separate NIH centers, providing cross-validated target engagement evidence [1]. While the target compound itself has not been individually tested in published studies, its structural membership in this validated chemotype supports its potential utility in NFκB-focused research. Procurement for NFκB-related projects is supported by class-level activity data, though project-specific confirmatory testing is essential.
| Evidence Dimension | NFκB pathway inhibition potency (cell-based assay) |
|---|---|
| Target Compound Data | Not individually tested; belongs to N-(quinolin-8-yl)benzenesulfonamide class |
| Comparator Or Baseline | Class baseline: optimal analogs achieve IC₅₀ as low as 0.6 µM; inactive analogs >57 µM |
| Quantified Difference | Potency range across the class spans >95-fold (0.6 µM to >57 µM); target compound's position within this range is uncharacterized |
| Conditions | Cell-based NFκB activation assays (primary and secondary); NIH Molecular Libraries Initiative high-throughput screens |
Why This Matters
This establishes that the chemotype is biologically validated, reducing the risk of procuring a completely inactive scaffold, though the specific potency of CAS 2094256-68-3 remains to be experimentally determined.
- [1] Xie, Y.; et al. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Bioorg. Med. Chem. Lett. 2008, 18 (1), 329–335. View Source
